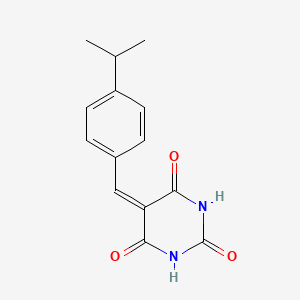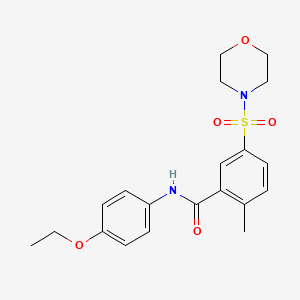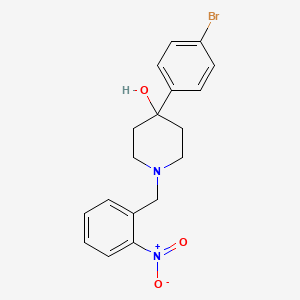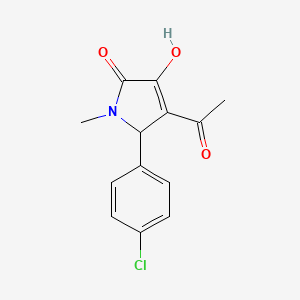![molecular formula C20H30N2O3 B5161497 1-[(4-methoxyphenoxy)acetyl]-4-(2-methylcyclohexyl)piperazine](/img/structure/B5161497.png)
1-[(4-methoxyphenoxy)acetyl]-4-(2-methylcyclohexyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-methoxyphenoxy)acetyl]-4-(2-methylcyclohexyl)piperazine, also known as MPMP, is a chemical compound that belongs to the class of piperazines. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Wissenschaftliche Forschungsanwendungen
1-[(4-methoxyphenoxy)acetyl]-4-(2-methylcyclohexyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, analgesic, anxiolytic, and antidepressant properties in animal models. This compound has also been investigated for its potential use as a radioligand for imaging serotonin receptors in the brain. Additionally, this compound has been studied for its effects on the cardiovascular system, including its ability to lower blood pressure and reduce heart rate.
Wirkmechanismus
The exact mechanism of action of 1-[(4-methoxyphenoxy)acetyl]-4-(2-methylcyclohexyl)piperazine is not fully understood. However, it is believed to act as a modulator of various neurotransmitter systems, including serotonin, dopamine, and norepinephrine. This compound has been shown to bind to the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This compound may also interact with other receptors, such as the sigma-1 receptor, which has been implicated in the modulation of pain perception and mood disorders.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in animal models. It has been demonstrated to increase the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine, in the brain. This compound has also been shown to decrease the levels of stress hormones, such as cortisol, in the blood. Additionally, this compound has been shown to increase the activity of antioxidant enzymes, which may protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[(4-methoxyphenoxy)acetyl]-4-(2-methylcyclohexyl)piperazine is its versatility in terms of its potential applications. It has been shown to exhibit a range of pharmacological effects, making it a promising candidate for the development of new drugs. Additionally, this compound is relatively easy to synthesize, and its purity can be easily controlled. However, there are also limitations to the use of this compound in lab experiments. For example, its effects may vary depending on the species and strain of animal used, and its safety profile in humans is not yet fully understood.
Zukünftige Richtungen
There are several future directions for research on 1-[(4-methoxyphenoxy)acetyl]-4-(2-methylcyclohexyl)piperazine. One possible area of investigation is its potential as a treatment for mood disorders, such as depression and anxiety. This compound may also be studied for its effects on neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and its effects on various neurotransmitter systems. Finally, the safety and efficacy of this compound in humans need to be further investigated before it can be considered for clinical use.
Synthesemethoden
The synthesis of 1-[(4-methoxyphenoxy)acetyl]-4-(2-methylcyclohexyl)piperazine involves the reaction of 1-(4-methoxyphenoxy)acetyl chloride with 4-(2-methylcyclohexyl)piperazine in the presence of a base, such as triethylamine. The reaction proceeds under mild conditions, and the yield of the product is typically high. The purity of the synthesized this compound can be further improved by recrystallization or column chromatography.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenoxy)-1-[4-(2-methylcyclohexyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-16-5-3-4-6-19(16)21-11-13-22(14-12-21)20(23)15-25-18-9-7-17(24-2)8-10-18/h7-10,16,19H,3-6,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUSXVFPLNSWDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N2CCN(CC2)C(=O)COC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[2-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-1-methyl-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5161416.png)
![11-(2-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5161425.png)




![N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5161469.png)

![N-(2,4-dichlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B5161484.png)




![1-{3-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl}indoline](/img/structure/B5161519.png)
